molecular formula C13H13NO2 B12786867 3-Benzoyl-2-oxa-3-azabicyclo(2.2.2)oct-5-ene CAS No. 70156-86-4

3-Benzoyl-2-oxa-3-azabicyclo(2.2.2)oct-5-ene

Cat. No.: B12786867
CAS No.: 70156-86-4
M. Wt: 215.25 g/mol
InChI Key: UDSPWWLYUFTTAW-UHFFFAOYSA-N
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Description

3-Benzoyl-2-oxa-3-azabicyclo(222)oct-5-ene is a bicyclic compound that features a unique structure combining an oxazabicyclo framework with a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-2-oxa-3-azabicyclo(2.2.2)oct-5-ene typically involves the reaction of benzoyl chloride with 2-oxa-3-azabicyclo(2.2.2)oct-5-ene under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-2-oxa-3-azabicyclo(2.2.2)oct-5-ene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl oxides, while reduction can produce benzoyl amines or alcohols .

Scientific Research Applications

3-Benzoyl-2-oxa-3-azabicyclo(2.2.2)oct-5-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzoyl-2-oxa-3-azabicyclo(2.2.2)oct-5-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzoyl-2-oxa-3-azabicyclo(22This structural feature allows for more diverse chemical modifications and interactions compared to its similar compounds .

Properties

CAS No.

70156-86-4

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl(phenyl)methanone

InChI

InChI=1S/C13H13NO2/c15-13(10-4-2-1-3-5-10)14-11-6-8-12(16-14)9-7-11/h1-6,8,11-12H,7,9H2

InChI Key

UDSPWWLYUFTTAW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1N(O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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